

Structure-activity relationship (SAR) studies of 2-phenyl-1,3-thiazole analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-phenyl-1,3-thiazole

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A comprehensive analysis of the structure-activity relationship (SAR) of 2-phenyl-1,3-thiazole analogs reveals their significant potential across various therapeutic areas, including antifungal, antibacterial, and anticancer applications. The versatility of the 2-phenyl-1,3-thiazole scaffold allows for chemical modifications at several positions, profoundly influencing the biological activity of the resulting compounds. This guide compares the performance of different analogs based on experimental data from recent studies, details the experimental protocols used for their evaluation, and provides visual summaries of key concepts.

Antifungal Activity of 2-phenyl-1,3-thiazole Analogs

The 2-phenyl-1,3-thiazole core is a prominent feature in several antifungal agents.^[1] SAR studies often focus on optimizing substitutions on the phenyl ring and the thiazole moiety to enhance potency against various fungal pathogens, including clinically relevant *Candida* species and plant pathogenic fungi.^{[1][2][3][4]}

A key target for many of these analogs is the lanosterol 14 α -demethylase (CYP51) enzyme, which is crucial for ergosterol biosynthesis in fungi.^{[1][2]} By inhibiting this enzyme, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death.

Structure-Activity Relationship Insights:

- 4-Position of the Thiazole Ring: Studies have shown that substituting the 4-position of the thiazole ring with large groups can significantly decrease antifungal activity.^[1] Conversely,

an unsubstituted 4-position ($R1 = H$) was found to improve activity compared to the lead compound with a methyl group at this position.[1]

- **Substituents on the Phenyl Ring:** The nature and position of substituents on the 2-phenyl ring are critical. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or trifluoromethyl groups, at the ortho or meta positions of the benzene ring have been shown to enhance antifungal potency.[4]
- **Side Chain Modifications:** Modifications to side chains attached to the core structure can also modulate activity. For instance, in a series of novel derivatives, compound B9 emerged with potent activity against seven common clinically susceptible fungal strains and moderate activity against six fluconazole-resistant strains.[1] Another study found that compound 7e exhibited a significantly lower Minimum Inhibitory Concentration (MIC) value against *C. albicans* compared to the reference drug fluconazole.[2]

Comparative Performance of Antifungal Analogs

Compound	Target Organism(s)	Activity (MIC or EC50 in μ g/mL)	Reference
B9	Candida albicans, Aspergillus fumigatus, Fluconazole-resistant fungi	Potent activity against 7 susceptible strains, moderate against 6 resistant strains	[1]
7a	Candida albicans	MIC: 7.81	[2]
7e	Candida albicans	MIC: 3.9	[2]
Fluconazole	Candida albicans	MIC: 15.62	[2]
5b	Sclerotinia sclerotiorum	EC50: 0.51	[4]
Carbendazim	Sclerotinia sclerotiorum	EC50: 0.57	[4]
10c	S. sclerotiorum, Botrytis cinerea, Rhizoctonia cerealis	EC50: 4.90, 7.57, 7.84 respectively	[3]
Thifluzamide	S. sclerotiorum, B. cinerea, R. cerealis	EC50: 4.35, 10.35, 22.12 respectively	[3]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method): The antifungal activity is commonly determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).
- Compound Dilution: The test compounds are dissolved in a solvent like DMSO to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a

liquid medium (e.g., RPMI-1640).

- Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
- Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).

Antimicrobial Activity of 2-phenyl-1,3-thiazole Analogs

The 2-phenyl-1,3-thiazole scaffold is also a promising framework for the development of new antibacterial agents, with activity reported against both Gram-positive and Gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[\[5\]](#)[\[6\]](#)

Structure-Activity Relationship Insights:

- Gram-Positive vs. Gram-Negative Activity: The antibacterial activity of these compounds is often more pronounced against Gram-positive strains.[\[5\]](#)
- Substitutions on the Phenylamino Group: For 2-phenylamino-thiazole derivatives, specific substitutions on the phenylamino moiety are crucial. Compound 3e showed the highest growth inhibitory effect against all tested pathogens, with particularly low MIC values against *Candida* strains.[\[5\]](#)
- Thiazole Ring Substitutions: A nonpolar, hydrophobic functional group at the C2 position of the thiazole and an ethylidenehydrazine-1-carboximidamide moiety at the C5 position were found to be necessary for activity against MRSA.[\[6\]](#)
- Hybrid Molecules: Incorporating a 1,3,4-thiadiazole thione moiety into the phenylthiazole skeleton has yielded compounds with excellent antibacterial activity. Compound 5k demonstrated remarkable potency against *Ralstonia solanacearum*, significantly outperforming commercial agents.[\[4\]](#)

Comparative Performance of Antibacterial Analogs

Compound	Target Organism(s)	Activity (MIC or EC50 in μ g/mL)	Reference
3e	Gram-positive bacteria, Candida strains	MIC: 31.25 (Gram-positive), 7.81 (Candida)	[5]
11	S. aureus, E. coli	MIC: 150-200	[7]
12	S. aureus, E. coli	MIC: 125-150	[7]
5k	Ralstonia solanacearum	EC50: 2.23	[4]
Thiodiazole copper	Ralstonia solanacearum	EC50: 52.01	[4]
5	MRSA	Improved toxicity profile over lead compound	[6]
22d	MRSA	Improved toxicity profile over lead compound	[6]
25	MRSA	Improved toxicity profile over lead compound	[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Cup Plate Method): This diffusion method is used to evaluate the antimicrobial activity of the synthesized compounds.[7]

- Medium Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.
- Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

- Well Creation: Cups or wells of a specific diameter are created in the agar using a sterile borer.
- Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well. A standard antibiotic (e.g., Ofloxacin) and the solvent (e.g., DMSO) serve as positive and negative controls, respectively.
- Incubation: The plates are incubated at 37°C for 24 hours.
- Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. The MIC is the lowest concentration of the compound that inhibits visible growth.

Anticancer Activity of 2-phenyl-1,3-thiazole Analogs

Numerous studies have highlighted the potential of 2-phenyl-1,3-thiazole derivatives as anticancer agents, showing cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), liver (Hep-G2), and neuroblastoma (SKNMC).[8][9]

Structure-Activity Relationship Insights:

- Influence of Phenyl Ring Substituents: The cytotoxic activity is highly dependent on the substituents on the N-phenyl ring of carboxamide derivatives.
 - An electron-withdrawing nitro group at the para position (compound 4c) resulted in high cytotoxicity against SKNMC cells.[9]
 - A chlorine atom at the meta position (compound 4d) showed the highest effect against Hep-G2 cells.[9]
 - Conversely, placing the chlorine at the para position significantly decreased activity.[9]
- Enhancement of Activity: In another study, introducing a p-fluorophenyl group to the 2nd position of the thiazole ring enhanced anticancer activity, while a p-chlorophenyl group led to a reduction.[10] Compound 4i from this series was the most promising, with a very low IC50 value against the SaOS-2 osteosarcoma cell line.[10]

Comparative Performance of Anticancer Analogs

Compound	Cell Line(s)	Activity (IC50 in μ M or μ g/mL)	Reference
4c	SKNMC (Neuroblastoma)	IC50: 10.8 μ M	[9]
4d	Hep-G2 (Hepatocarcinoma)	IC50: 11.6 μ M	[9]
Doxorubicin	SKNMC, Hep-G2	Potent reference drug	[9]
4i	SaOS-2 (Osteosarcoma)	IC50: 0.190 μ g/mL	[10]
4d	SaOS-2 (Osteosarcoma)	IC50: 0.212 μ g/mL	[10]
4b	SaOS-2 (Osteosarcoma)	IC50: 0.214 μ g/mL	[10]
100a	MCF7 (Breast Cancer)	IC50: 20.6 μ M	[8]
100b	MCF7 (Breast Cancer)	IC50: 25.5 μ M	[8]
Doxorubicin	MCF7 (Breast Cancer)	IC50: 32.02 μ M	[8]

Experimental Protocols

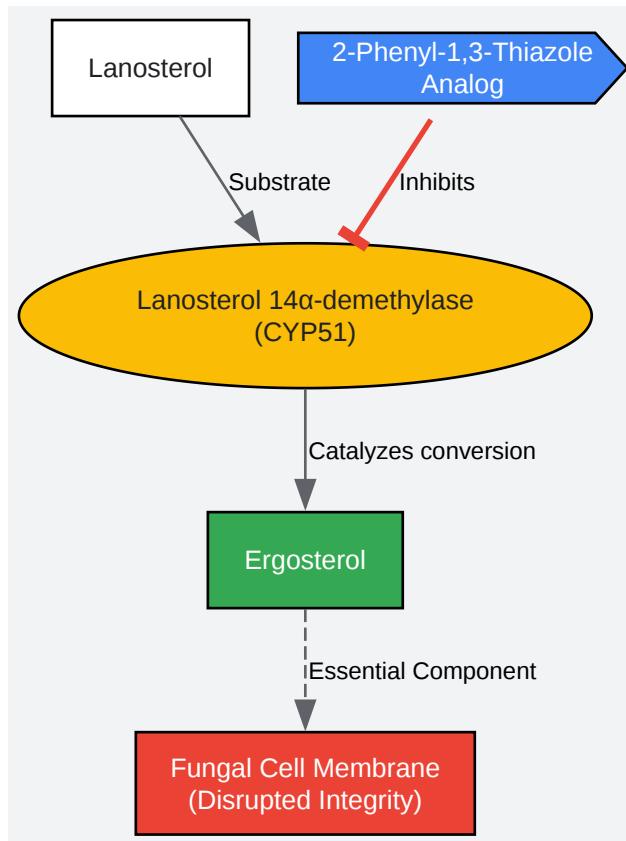
MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few more hours (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the purple formazan crystals.
- Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

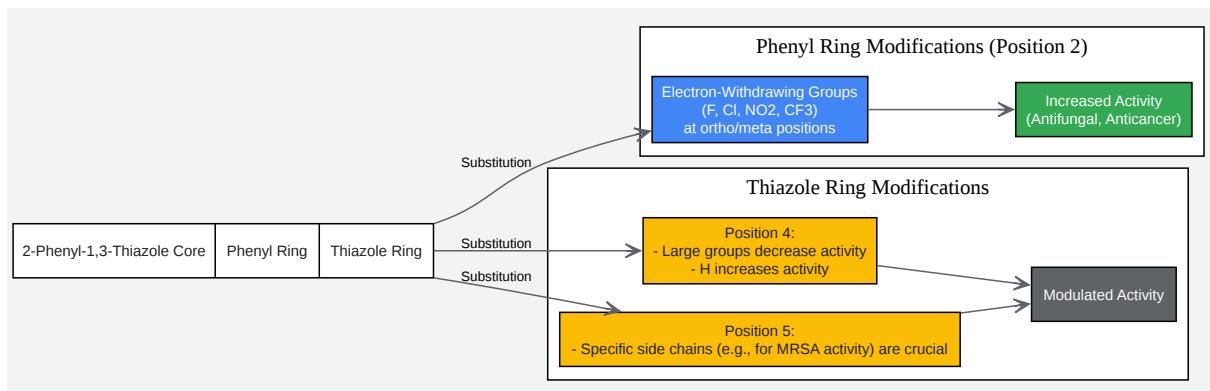
Visualizations

Caption: General workflow for the synthesis, screening, and optimization of 2-phenyl-1,3-thiazole analogs.



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Caption: Mechanism of action for antifungal 2-phenyl-1,3-thiazole analogs targeting the CYP51 enzyme.

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- To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of 2-phenyl-1,3-thiazole analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273740#structure-activity-relationship-sar-studies-of-2-phenyl-1-3-thiazole-analogs>]

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